molecular formula C17H18N4O4S2 B11471075 Methyl 4-(3-methoxyphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methyl 4-(3-methoxyphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11471075
M. Wt: 406.5 g/mol
InChI Key: GEEHKWQNEBSWMG-UHFFFAOYSA-N
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Description

“Methyl 4-(3-methoxyphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate” belongs to the class of organic compounds known as pyrimidines. It’s a mouthwatering blend of heterocyclic rings, sulfur, and methyl groups. Let’s break it down:

    Pyrimidine Core: The central pyrimidine ring (1,2,3,4-tetrahydropyrimidine) serves as the backbone.

Preparation Methods

Synthetic Routes::

    Radical Approach: Protodeboronation of alkyl boronic esters is a key step in the synthesis of this compound. The radical-based protocol allows for the formation of the desired structure.

    Matteson–CH₂–Homologation: This step pairs with protodeboronation to achieve formal anti-Markovnikov alkene hydromethylation.

Industrial Production:: While industrial-scale production details are scarce, researchers have explored these synthetic routes for preparative purposes.

Chemical Reactions Analysis

Reactions::

    Protodeboronation: The compound undergoes protodeboronation, leading to the desired structure.

    Hydromethylation: The radical-based approach enables anti-Markovnikov hydromethylation of alkenes.

Common Reagents and Conditions::

    Boronic Esters: Used as starting materials.

    Radical Initiators: To kick off the protodeboronation.

    Hydromethylation Conditions: Specific conditions for the hydromethylation step.

Major Products:: The compound itself is a significant product, but it’s also a versatile intermediate for further transformations.

Scientific Research Applications

Chemistry::

    Building Block: Used in organic synthesis due to its unique structure.

    Functionalization: Researchers explore its reactivity for further derivatization.

Biology and Medicine:: Industry::

    Fine Chemicals:

Mechanism of Action

The compound’s precise mechanism of action remains an exciting area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.

Comparison with Similar Compounds

While this compound stands out for its intricate structure, let’s not forget its chemical cousins:

    Other Pyrimidines: Explore related pyrimidine derivatives.

    Sulfur-Containing Compounds: Compare with other sulfur-rich molecules.

Properties

Molecular Formula

C17H18N4O4S2

Molecular Weight

406.5 g/mol

IUPAC Name

methyl 4-(3-methoxyphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C17H18N4O4S2/c1-9-20-21-17(27-9)26-8-12-13(15(22)25-3)14(19-16(23)18-12)10-5-4-6-11(7-10)24-2/h4-7,14H,8H2,1-3H3,(H2,18,19,23)

InChI Key

GEEHKWQNEBSWMG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC2=C(C(NC(=O)N2)C3=CC(=CC=C3)OC)C(=O)OC

Origin of Product

United States

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